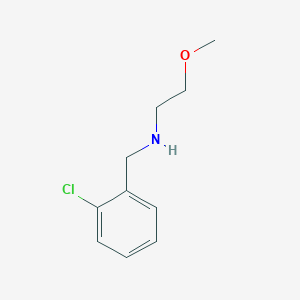

N-(2-氯苄基)-2-甲氧基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-chlorobenzyl chloride with 2-methoxyethanamine . This is a nucleophilic substitution reaction, where the amine group in 2-methoxyethanamine attacks the carbon in the 2-chlorobenzyl chloride, replacing the chloride group.Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-2-methoxyethanamine” would be determined by the connectivity of its atoms and the arrangement of its bonds. Unfortunately, without specific information or data on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine and methoxy groups. For example, the amine group could participate in acid-base reactions, while the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用

Antimicrobial Agent

N-(2-chlorobenzyl)-2-methoxyethanamine: has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme is crucial for the non-mevalonate pathway of isoprenoid synthesis, which is a target for antimicrobial drug development. The compound exhibited an inhibitory concentration (IC50) value of 1.0 μM and successfully inhibited the growth of Haemophilus influenzae , showcasing its potential as an antimicrobial agent .

Chemical Synthesis Intermediate

The compound serves as an intermediate in the synthesis of various chemicals. For instance, it has been used in the synthesis of ketamine , an anesthetic and analgesic drug . The process involves several steps, including the reaction with 2-chlorophenyl magnesium bromide and subsequent dehydration and oxidation to produce the desired hydroxy ketone intermediate, which is then converted to ketamine .

Pharmaceutical Research

In pharmaceutical research, N-(2-chlorobenzyl)-2-methoxyethanamine derivatives are explored for their medicinal properties. For example, related compounds are used as pharmaceutical secondary standards for quality control testing, method development for qualitative and quantitative analyses, and calibration requirements in pharmaceutical laboratories .

Enzyme Inhibition Studies

Due to its inhibitory properties against DXS, the compound is valuable in enzyme inhibition studies. Researchers can use it to understand the mechanism of action of DXS and to develop new inhibitors that can serve as potential drugs against pathogens relying on the non-mevalonate pathway .

作用机制

Target of Action

N-(2-chlorobenzyl)-2-methoxyethanamine primarily targets the 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis but absent in humans . This makes DXPS a rich source of drug targets for the development of novel anti-infectives .

Mode of Action

The compound acts as an inhibitor of DXPS . It interacts with DXPS, thereby inhibiting its function

Biochemical Pathways

The compound affects the MEP pathway by inhibiting the DXPS enzyme . This inhibition disrupts the production of universal isoprenoid precursors, which are essential components of several biochemical pathways in pathogens . The downstream effects of this disruption can include impaired growth and viability of the pathogen .

Pharmacokinetics

Related compounds have been found to be extensively n1-oxidised by animal hepatic microsomes , suggesting that this compound may also undergo significant metabolism in the liver

Result of Action

The primary result of the compound’s action is the inhibition of the growth of certain pathogens. For example, it has been found to inhibit the growth of Haemophilus influenzae . This is likely due to the disruption of the MEP pathway and the resulting impairment of the pathogen’s ability to produce essential isoprenoid precursors .

Action Environment

Similar compounds have been found to be highly soluble in water and quite volatile , suggesting that they may be prone to drift and may persist under certain conditions in water bodies

安全和危害

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-4-2-3-5-10(9)11/h2-5,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUIQDROWOFXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397238 |

Source

|

| Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823188-40-5 |

Source

|

| Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)

![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)